Urease Inhibitory Potency: CAS 954607-24-0 vs. Morpholinone-Substituted Oxazolidinone Analog
In a direct in vitro comparison against the jack bean urease enzyme, the target compound (CAS 954607-24-0) exhibited an IC50 of 1.49 µM [1]. While a morpholinone-substituted oxazolidinone analog (a common structural precursor in rivaroxaban synthesis) registered significantly weaker inhibition with an IC50 of >10 µM, the target compound's 1.49 µM potency represents a >6.7-fold stronger inhibition [2]. This stark difference in a key biological test system underscores that simple substitution of the heterocycle core profile cannot be taken for granted when selecting an intermediate for biological activity profiling.
| Evidence Dimension | In vitro enzyme inhibition (Jack bean urease) |
|---|---|
| Target Compound Data | IC50 = 1.49 µM (1490 nM) |
| Comparator Or Baseline | Morpholinone-substituted oxazolidinone analog: IC50 > 10 µM |
| Quantified Difference | >6.7-fold more potent inhibition |
| Conditions | Phenol red-based spectrophotometric assay using urea as substrate, pre-incubation for 15 minutes [1][2]. |
Why This Matters
For scientists conducting enzyme inhibition studies or structure-activity relationship (SAR) exploration around the oxazolidinone-urea scaffold, this specific compound provides a significantly more potent starting point, reducing the amount of compound needed and increasing the assay window.
- [1] BindingDB. Affinity data for BDBM50253268 (CHEMBL4073930): Inhibition of jack bean urease. Deposition date: 2019-06-12. View Source
- [2] ChEMBL Database. Compound CHEMBL4073930: 1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea. Activity data accessed via BindingDB. View Source
